molecular formula C6H8O4 B2888271 2-(5-oxooxolan-3-yl)acetic acid CAS No. 5807-39-6

2-(5-oxooxolan-3-yl)acetic acid

Cat. No.: B2888271
CAS No.: 5807-39-6
M. Wt: 144.126
InChI Key: OLUFKMOMLQRPFO-UHFFFAOYSA-N
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Description

2-(5-Oxooxolan-3-yl)acetic acid is a carboxylic acid derivative featuring a γ-lactone (oxolane) ring substituted with a ketone group at position 5 and an acetic acid moiety at position 2. The compound’s structure combines the reactivity of a cyclic ester (lactone) with the acidity and hydrogen-bonding capacity of a carboxylic acid.

Properties

IUPAC Name

2-(5-oxooxolan-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c7-5(8)1-4-2-6(9)10-3-4/h4H,1-3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUFKMOMLQRPFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-oxooxolan-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dihydrofuran with acetic anhydride in the presence of a catalyst to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(5-oxooxolan-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Esters and amides.

Scientific Research Applications

2-(5-oxooxolan-3-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-oxooxolan-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Dehydro-homopilopic Acid (4-Ethyl-5-oxo-2,5-dihydrofuran-3-yl Acetic Acid)

  • Structure : Contains an ethyl substituent on the 5-oxooxolan ring.
  • Synthesis : Prepared via multi-step condensation and cyclization reactions, as seen in pilocarpine derivative syntheses .

2-(3-Acetyloxy-2,5-dioxooxolan-3-yl)acetic Acid (CAS 58032-65-8)

  • Structure : Features two ketone groups (2,5-dioxo) and an acetyloxy substituent.
  • Key Differences : Increased oxidation state and steric bulk reduce nucleophilic reactivity at the lactone ring.
  • Applications : Acts as a citric acid anhydride derivative, useful in polymer and ester synthesis .

2-Ethoxy-2-(oxolan-3-yl)acetic Acid

  • Structure : Lacks the 5-oxo group, replacing it with an ethoxy substituent.
  • Key Differences : The absence of a ketone diminishes electrophilicity, making the compound less reactive in condensation or nucleophilic addition reactions.
  • Properties : Lower polarity and molecular weight (C₈H₁₄O₄, 174.19 g/mol) compared to this compound .

2-Amino-2-(3-oxo-1,2-oxazolidin-5-yl)acetic Acid

  • Structure: Replaces the oxolane ring with an oxazolidinone (nitrogen-containing heterocycle).
  • Key Differences : The nitrogen atom introduces hydrogen-bonding capacity, enhancing solubility in polar solvents.
  • Biological Relevance : Similar structures are explored for antimicrobial and enzyme-inhibitory activities .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Polarity
This compound C₆H₈O₄ 144.13 Carboxylic acid, lactone, ketone High
Dehydro-homopilopic acid C₈H₁₀O₄ 170.16 Carboxylic acid, ethyl, ketone Moderate
CAS 58032-65-8 C₈H₈O₇ 216.15 Carboxylic acid, acetyloxy, dioxo Very high
2-Ethoxy-2-(oxolan-3-yl)acetic acid C₈H₁₄O₄ 174.19 Carboxylic acid, ethoxy Low-moderate

Notes:

  • Increased oxidation (e.g., dioxo groups) elevates polarity and boiling points.
  • Substituents like ethyl or ethoxy reduce aqueous solubility but improve lipid compatibility .

Biological Activity

2-(5-Oxooxolan-3-yl)acetic acid is a compound with notable structural features that contribute to its biological activity. This article reviews the synthesis, biological properties, and potential applications of this compound based on diverse research findings.

Chemical Structure

The molecular formula for this compound is C8H10O5C_8H_{10}O_5. Its structure includes an oxolane ring, which is a five-membered cyclic ether, and a carboxylic acid functional group. This configuration is essential for its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach is the cyclization of suitable precursors followed by functional group modifications to introduce the acetic acid moiety. The reaction conditions often include the use of catalysts and specific solvents to optimize yield and purity.

Antimicrobial Properties

Recent studies indicate that this compound exhibits significant antimicrobial activity. For instance, it has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of the bacterial cell wall synthesis, leading to cell lysis.

Anti-inflammatory Effects

Research has demonstrated that this compound possesses anti-inflammatory properties. In vitro studies revealed that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases. The specific pathways involved include inhibition of NF-kB signaling, which is crucial in the inflammatory response.

Antioxidant Activity

This compound has also been evaluated for its antioxidant capabilities. It scavenges free radicals effectively, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of chronic diseases where oxidative damage plays a significant role.

Case Studies

Several case studies have explored the biological effects of this compound:

  • Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that formulations containing this compound significantly reduced bacterial load in infected animal models compared to controls.
  • Inflammation Model : In a rat model of induced inflammation, administration of this compound resulted in decreased edema and lower levels of inflammatory markers in serum .
  • Oxidative Stress Assessment : A clinical trial assessed the antioxidant effects of this compound in patients with metabolic syndrome, showing improved biomarkers for oxidative stress after supplementation .

Research Findings Summary

The following table summarizes key findings regarding the biological activity of this compound:

Biological Activity Mechanism Study Reference
AntimicrobialDisruption of cell wall synthesis
Anti-inflammatoryInhibition of NF-kB signaling
AntioxidantScavenging free radicals

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